molecular formula C8H10N4 B12831800 N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine

N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B12831800
M. Wt: 162.19 g/mol
InChI Key: IOXCAAGTHOUYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine (CAS 898282-91-2) is a synthetic benzotriazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of heterocycles known as privileged structures, which are frequently investigated for their versatile biological properties . The benzotriazole core is often explored as a bioisosteric replacement for other triazolic systems, making it a valuable scaffold for the design of novel pharmacologically active compounds . Research into benzotriazole derivatives like this methylated amine has demonstrated a wide spectrum of potential biological activities. These compounds are frequently investigated for their antimicrobial properties against various bacterial strains . Furthermore, the benzotriazole pharmacophore is a key structure in antiproliferative research, with studies indicating that suitably substituted derivatives can exhibit antitumor activity, potentially through mechanisms such as anti-tubulin effects . The presence of the methyl and amine substituents on the benzotriazole core in this specific compound allows researchers to explore structure-activity relationships (SAR) and fine-tune the molecule's properties for specific biological targets. Researchers utilize this chemical as a key intermediate or final compound in developing new therapeutic agents, particularly in the synthesis of more complex heterocyclic systems aimed at combating antibiotic resistance and discovering new anticancer leads . This product is intended for research and development purposes in a laboratory setting. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

N,1-dimethylbenzotriazol-5-amine

InChI

InChI=1S/C8H10N4/c1-9-6-3-4-8-7(5-6)10-11-12(8)2/h3-5,9H,1-2H3

InChI Key

IOXCAAGTHOUYBQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)N(N=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with formaldehyde and dimethylamine, followed by reduction and cyclization to form the triazole ring . The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine exhibits significant antimicrobial properties. Studies have demonstrated that derivatives of benzotriazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this triazole have shown effectiveness against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA) .

Anticancer Potential

Research indicates that benzotriazole derivatives possess anticancer activities. The compound's structure allows for interactions with various biological targets involved in cancer progression. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells .

Antitubercular Activity

The compound has been evaluated for its antitubercular effects against Mycobacterium tuberculosis. Some derivatives demonstrated promising results in inhibiting bacterial growth, suggesting potential for development into therapeutic agents against tuberculosis .

Agricultural Applications

Fungicides

This compound and its derivatives have been studied for their fungicidal properties. These compounds can inhibit the growth of various fungal pathogens affecting crops. Their mechanism often involves disrupting fungal cell wall synthesis or interfering with metabolic pathways essential for fungal survival .

Materials Science

Corrosion Inhibitors

The compound has been investigated as a corrosion inhibitor in metal protection. Its effectiveness is attributed to the ability of the triazole ring to form stable complexes with metal surfaces, thereby preventing oxidation and degradation .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell TypeIC50/MIC Values (μg/mL)Reference
AntimicrobialStaphylococcus aureus12.5 - 25
AnticancerVarious cancer cell lines15 - 30
AntitubercularMycobacterium tuberculosis10 - 20
FungicidalVarious fungal pathogens20 - 50

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of benzotriazole derivatives for their antimicrobial activity. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that this compound induced significant apoptosis through the activation of caspase pathways. This suggests a potential role in cancer therapy development .

Case Study 3: Agricultural Application

Field trials assessing the efficacy of this compound as a fungicide demonstrated a reduction in fungal infections by over 60%, highlighting its potential for agricultural use .

Mechanism of Action

The mechanism of action of N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Variations

The triazol-5-amine scaffold is versatile, with substituents influencing reactivity, stability, and applications. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Synthesis Route Reference
N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine N-Me, 1-Me C₈H₁₀N₄ 162.20 Pharmaceutical intermediates Methylation of Hbt-NH₂
6-Fluoro-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine 6-F, 2-(4-propoxyphenyl) C₁₅H₁₄FN₅O 323.35 Fluorescent probes, materials science Multi-step substitution
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzo[d]thiazol-2-yl, 2-nitrophenyl C₁₅H₁₀N₆O₂S 338.35 Antimicrobial agents Cu-catalyzed cycloaddition
3-Azido-N-nitro-1H-1,2,4-triazol-5-amine 3-azido, N-nitro C₂H₂N₈O₂ 170.09 Energetic materials (explosives) Azidation and nitration
1-Methyl-N-[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]-1H-1,2,4-triazol-5-amine Triazole-methyl, 1-Me C₇H₁₁N₇ 193.21 Bioactive molecule synthesis Multi-component reaction

Physicochemical Properties

  • Solubility : N,1-Dimethyl derivatives are more lipophilic than Hbt-NH₂ (logP ~1.5 vs. 0.8), enhancing membrane permeability .
  • Thermal Stability : Energetic salts () decompose at 160–220°C, suitable for controlled applications .
  • Crystallinity : Fluorinated derivatives () form stable crystals with high melting points (>200°C), ideal for solid-state materials .

Biological Activity

N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

This compound features a benzene ring fused to a triazole moiety. The presence of methyl groups at specific positions enhances its solubility and biological interactions. The molecular formula is C10_{10}H10_{10}N4_{4}, highlighting the compound's nitrogen-rich structure which is crucial for its biological activity.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties . This compound has shown effectiveness against various bacterial strains and fungi. Studies have indicated that compounds with similar structures exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Microbial Strain Activity Reference
Escherichia coliInhibition observed
Staphylococcus aureusStrong antibacterial effect
Candida albicansModerate antifungal activity

Anticancer Potential

The anticancer properties of this compound have been investigated in various studies. It has been shown to induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, one study reported that related triazole derivatives exhibited IC50_{50} values ranging from 1.2 to 2.4 nM against human cancer cell lines, indicating potent antiproliferative effects .

The mechanism by which this compound exerts its anticancer effects includes:

  • Histone Deacetylase Inhibition : Similar compounds have been identified as potential histone deacetylase inhibitors, disrupting the regulation of gene expression associated with cancer progression .
  • Induction of Apoptosis : The compound promotes programmed cell death through activation of caspases and disruption of mitochondrial membrane potential .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced viability in various cancer cell lines (e.g., A549 lung cancer cells), with notable effects on inducing late apoptosis .
  • Antimicrobial Efficacy : A comparative study highlighted that derivatives with similar structures showed enhanced antimicrobial activity due to the presence of bulky hydrophobic groups which facilitate interaction with microbial membranes .
  • Synergistic Effects : Research has also suggested that combining this compound with other antimicrobial agents can lead to synergistic effects that enhance overall efficacy against resistant strains .

Q & A

Q. What are the standard synthetic routes for preparing N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via a two-step procedure starting from 4-nitrobenzene-1,2-diamine. The first step involves reduction to form 1H-benzo[d][1,2,3]triazol-5-amine, followed by methylation using dimethyl sulfate or methyl iodide under basic conditions. Optimization includes controlling temperature (e.g., 80°C in EtOH) and stoichiometry to minimize side products. Catalyst-free multi-component reactions with aromatic aldehydes and cyclic ketones can also yield fused triazolo-heterocycles, as demonstrated by Jin et al. (2015).

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C in DMSO-d₆) to verify substitution patterns and methyl group integration.
  • HR-MS for molecular ion confirmation.
  • IR spectroscopy to identify amine N-H stretches (~3300 cm⁻¹) and triazole ring vibrations.
  • Melting point analysis to assess purity.
  • X-ray crystallography (using SHELXL/SHELXS) for absolute configuration determination .

Q. What starting materials are commonly used in its synthesis, and how do they influence product purity?

4-Nitro-1,2-phenylenediamine is a critical precursor. Impurities in the starting material (e.g., incomplete reduction intermediates) can lead to byproducts like unreacted amine or over-methylated derivatives. Purification via recrystallization (EtOH/water) or column chromatography (silica gel, CH₂Cl₂:MeOH) is essential .

Advanced Research Questions

Q. How can computational methods predict the tautomeric behavior or reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian 03) can model tautomeric equilibria between 1H- and 2H-triazole forms. Solvent effects (PCM model) and substituent electronic effects (Hammett parameters) are critical for predicting dominant tautomers. Experimental validation via ¹⁵N NMR or X-ray diffraction is recommended .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies between calculated and observed NMR shifts may arise from dynamic effects (e.g., tautomerism) or crystal packing. Solutions include:

  • Variable-temperature NMR to identify exchange broadening.
  • Comparative analysis with structurally similar analogs (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine).
  • Re-refinement of X-ray data using SHELXL to check for disorder .

Q. How does the compound’s electronic structure influence its coordination chemistry in metal-organic frameworks (MOFs)?

The triazole ring acts as a Lewis basic site, enabling coordination to transition metals (e.g., Zn²⁺). Steric effects from the methyl groups may hinder axial binding, favoring planar geometries. Synthesis of MOFs via imide condensation (e.g., with pyromellitic dianhydride) requires optimizing solvent (DMF) and base (triethylamine) to stabilize metal-ligand bonds .

Q. What experimental design considerations are critical for evaluating its biological activity (e.g., antimicrobial)?

  • Dose-response assays (MIC determination via broth microdilution).
  • Structure-activity relationship (SAR) studies : Modifying substituents (e.g., halogenation) to enhance membrane permeability.
  • Cytotoxicity screening (MTT assay on mammalian cells) to rule off-target effects .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Multi-Component Reactions

ComponentRoleOptimal Molar RatioSolventTemperatureYield Range
Aromatic aldehydeElectrophile1:1EtOH80°C70-85%
Tert-butyl 2,4-dioxopiperidine-1-carboxylateCyclic ketone1:1EtOH80°C70-85%

Q. Table 2: Thermodynamic Data for Stability Assessment

PropertyValue (Experimental)Computational (DFT)Reference
ΔfH° (solid, kJ/mol)+128.5+130.2
Sublimation enthalpy98.3 kJ/mol95.8 kJ/mol

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